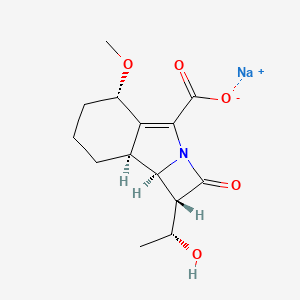

Sanfetrinem Sodium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

141611-76-9 |

|---|---|

Molecular Formula |

C14H18NNaO5 |

Molecular Weight |

303.29 g/mol |

IUPAC Name |

sodium (1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate |

InChI |

InChI=1S/C14H19NO5.Na/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17;/h6-9,11,16H,3-5H2,1-2H3,(H,18,19);/q;+1/p-1/t6-,7+,8+,9-,11-;/m1./s1 |

InChI Key |

YXEMRWDSRDEZLB-KOKFPPFCSA-M |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |

Canonical SMILES |

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |

Pictograms |

Irritant; Health Hazard |

Synonyms |

4-methoxy-10-(1-hydroxyethyl)-11-oxo-1-azatricyclo(7.2.0.03,8) undec-2-enecarboxylate GV 104326 GV-104326 GV104326 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sanfetrinem Sodium on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanfetrinem, a member of the trinem class of β-lactam antibiotics, exhibits broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other β-lactams, is centered on the disruption of bacterial cell wall synthesis, a process essential for bacterial viability. This guide provides a detailed technical overview of the molecular interactions and cellular consequences of Sanfetrinem's activity, with a focus on its primary targets, the penicillin-binding proteins (PBPs). Quantitative data on its efficacy and PBP affinity are presented, alongside detailed experimental protocols for key assays. Visualizations of the mechanism and experimental workflows are provided to facilitate a deeper understanding of this potent antimicrobial agent.

Introduction to Sanfetrinem and the Bacterial Cell Wall

Sanfetrinem is a synthetic, tricyclic β-lactam antibiotic, structurally related to the carbapenems.[2] Its potent antimicrobial activity stems from its ability to inhibit the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall. The peptidoglycan layer is a rigid, mesh-like structure that provides osmotic protection and maintains cell shape. Its synthesis is a complex process involving a series of enzymatic reactions, with the final and critical cross-linking step catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[2][3]

The Primary Target: Penicillin-Binding Proteins (PBPs)

The bactericidal action of Sanfetrinem is initiated by its covalent binding to the active site of PBPs.[2][4] This binding is effectively irreversible and inactivates the enzyme, thereby halting the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands.[2] This inhibition of peptidoglycan synthesis leads to a compromised cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.[5]

PBP Specificity of Sanfetrinem

Sanfetrinem has demonstrated a high affinity for multiple essential PBPs in various bacteria. In Streptococcus pneumoniae, studies have identified PBP 1a and PBP 2b as the primary and essential targets.[4] The concentration of Sanfetrinem required for 50% saturation of these PBPs is a key indicator of its binding affinity.

Quantitative Analysis of Sanfetrinem Activity

The efficacy of Sanfetrinem is quantified through its Minimum Inhibitory Concentration (MIC) and its binding affinity to specific PBPs.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Sanfetrinem has demonstrated potent activity against a wide range of clinical isolates.

| Bacterium | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 19 | 0.003 | 0.003 | [4] |

| Streptococcus pneumoniae (Intermediate Penicillin Resistance) | 21 | 0.03 | 0.06 | [4] |

| Streptococcus pneumoniae (Penicillin-Resistant) | 30 | 0.5 | 1 | [4] |

| Staphylococcus aureus (Methicillin-Susceptible) | 59 | 0.03 | 0.06 | [1] |

| Escherichia coli | - | - | 0.25 | [1] |

| Klebsiella pneumoniae | - | - | 0.5 | [1] |

| Mycobacterium tuberculosis | 61 | - | 2-4 | [6] |

Table 1: MIC50 and MIC90 Values of Sanfetrinem Against Various Bacterial Isolates.

Penicillin-Binding Protein (PBP) Affinity

The binding affinity of Sanfetrinem to its target PBPs can be assessed by determining the concentration required to achieve 50% saturation of the protein.

| Bacterium | Strain | PBP Target | 50% Saturation Concentration (µg/mL) | Reference |

| Streptococcus pneumoniae | R6 (Penicillin-Susceptible) | PBP 1a | 0.003 | [4] |

| PBP 3 | 0.003 | [4] | ||

| Streptococcus pneumoniae | 4387 (Intermediate Resistance) | PBP 1a | 0.06 | [4] |

| PBP 2b | 0.06 | [4] | ||

| Streptococcus pneumoniae | 4411 (Penicillin-Resistant) | PBP 1a | 0.5 | [4] |

| PBP 2b | 0.25 | [4] |

Table 2: 50% Saturation Concentrations of Sanfetrinem for S. pneumoniae PBPs.

Mechanism of Action: A Step-by-Step Breakdown

The following diagram illustrates the proposed mechanism of action of Sanfetrinem, from its entry into the bacterial cell to the eventual lysis.

References

- 1. In Vivo Antibacterial Activities of Sanfetrinem Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Sanfetrinem Against Streptococcus pneumoniae: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of sanfetrinem, a trinem antimicrobial agent, against the clinically significant pathogen Streptococcus pneumoniae. The document synthesizes key findings on its efficacy against pneumococcal isolates with varying susceptibility to penicillin, details the experimental methodologies employed in these assessments, and illustrates the underlying mechanism of action.

Quantitative Antimicrobial Activity

Sanfetrinem has demonstrated potent in vitro activity against Strepetococcus pneumoniae, including strains resistant to penicillin. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are summarized below.

Table 1: Comparative MICs of Sanfetrinem and Other β-Lactams against S. pneumoniae

The following table presents the MIC50 and MIC90 values (the MICs at which 50% and 90% of isolates are inhibited, respectively) for sanfetrinem and comparator agents against penicillin-susceptible, intermediately resistant, and resistant S. pneumoniae.

| Antibiotic | Penicillin Susceptibility | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Sanfetrinem | Susceptible | 0.007 | ≤0.007 - 0.015 | ≤0.003 - 0.03 |

| Intermediate | 0.06 | 0.25 | 0.03 - 0.5 | |

| Resistant | 0.5 | 0.5 | 0.25 - 1 | |

| Penicillin G | Susceptible | 0.015 | 0.03 | ≤0.007 - 0.03 |

| Intermediate | 0.25 | 0.5 | 0.12 - 1 | |

| Resistant | 2 | 4 | 2 - 8 | |

| Amoxicillin | Susceptible | 0.015 | 0.03 | ≤0.007 - 0.03 |

| Intermediate | 0.25 | 1 | 0.12 - 2 | |

| Resistant | 2 | 4 | 1 - 8 | |

| Cefotaxime | Susceptible | 0.015 | 0.03 | ≤0.007 - 0.03 |

| Intermediate | 0.25 | 0.5 | 0.12 - 1 | |

| Resistant | 1 | 2 | 0.5 - 4 | |

| Imipenem | Susceptible | 0.007 | 0.015 | ≤0.003 - 0.015 |

| Intermediate | 0.03 | 0.125 | 0.015 - 0.25 | |

| Resistant | 0.25 | 0.25 | 0.125 - 0.25 | |

| Meropenem | Susceptible | 0.03 | 0.06 | 0.015 - 0.06 |

| Intermediate | 0.125 | 0.5 | 0.06 - 1 | |

| Resistant | 0.5 | 1 | 0.25 - 2 |

Data compiled from multiple sources.[1][2][3][4][5]

Against penicillin-susceptible strains, the activity of sanfetrinem is comparable to that of other potent β-lactams like penicillin, amoxicillin, cefotaxime, imipenem, and meropenem.[2][3][6] However, its superior activity is evident against penicillin-resistant isolates, where sanfetrinem and the carbapenems show significantly lower MICs.[2][3][6] Generally, sanfetrinem's activity against resistant strains is intermediate between that of imipenem and meropenem.[2][3]

Experimental Protocols

The in vitro activity data for sanfetrinem against S. pneumoniae has been determined using standardized antimicrobial susceptibility testing methods. The following protocols are representative of the methodologies cited in the literature.

Minimum Inhibitory Concentration (MIC) Determination

A prevalent method for assessing the in vitro activity of sanfetrinem is the broth microdilution or agar dilution method.

a) Bacterial Isolates: A diverse collection of clinical S. pneumoniae isolates is used, categorized based on their susceptibility to penicillin.[1][2][3] This includes penicillin-susceptible, intermediately resistant, and resistant strains.

b) Culture Media: For agar dilution, Mueller-Hinton agar supplemented with 5% horse blood is commonly employed.[2][3] For broth microdilution, Mueller-Hinton broth with 5% lysed horse blood and 20 mg/L β-NAD is used.

c) Inoculum Preparation: Bacterial colonies from an overnight culture on a blood agar plate are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain a final inoculum concentration of approximately 10^4 to 10^5 colony-forming units (CFU) per spot on the agar surface or per well in the microdilution plate.[2][3]

d) Antibiotic Preparation: Stock solutions of sanfetrinem and comparator antibiotics are prepared and serially diluted to the desired concentrations in the appropriate medium.

e) Incubation: The inoculated agar plates or microdilution trays are incubated at 37°C for 18-24 hours in an ambient atmosphere.[2][3]

f) MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

The mechanism of action of β-lactam antibiotics involves their binding to and inhibition of PBPs. The affinity of sanfetrinem for the PBPs of S. pneumoniae can be assessed through competition experiments.

a) Membrane Preparation: Bacterial cells are harvested, washed, and lysed to obtain a crude membrane preparation containing the PBPs.

b) Competition Assay: The membrane preparations are incubated with increasing concentrations of sanfetrinem or a comparator β-lactam. Subsequently, a labeled penicillin, such as 3H-benzylpenicillin or a fluorescently tagged penicillin derivative (e.g., Bocillin FL), is added to saturate the remaining unbound PBPs.

c) Detection and Analysis: The PBP-antibiotic complexes are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The labeled PBPs are then visualized by fluorography or fluorescence scanning. The concentration of sanfetrinem required to inhibit 50% of the binding of the labeled penicillin to a specific PBP (IC50) is then determined.

Visualized Experimental Workflow and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow for MIC determination and the proposed mechanism of action of sanfetrinem.

References

- 1. In-vitro activity of sanfetrinem against isolates of Streptococcus pneumoniae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro activity of sanfetrinem (GV104326), a new trinem antimicrobial agent, versus Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. In vitro activity of sanfetrinem and affinity for the penicillin-binding proteins of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Broad-Spectrum Activity of Sanfetrinem: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the broad-spectrum antibacterial activity of sanfetrinem, a novel tricyclic β-lactam antibiotic. Sanfetrinem, and its oral prodrug sanfetrinem cilexetil, have demonstrated potent in vitro and in vivo efficacy against a wide range of clinically significant Gram-positive and Gram-negative bacteria, as well as notable activity against Mycobacterium tuberculosis. This document, intended for researchers, scientists, and drug development professionals, consolidates key data on its antimicrobial spectrum, details the experimental methodologies used for its evaluation, and visualizes relevant biological pathways and workflows.

In Vitro Antimicrobial Activity of Sanfetrinem

Sanfetrinem has exhibited a broad spectrum of activity against a variety of bacterial isolates, including those with resistance to other classes of antibiotics.[1] Its potency is particularly noted against key respiratory pathogens.

Activity Against Gram-Positive Aerobes

Sanfetrinem shows robust activity against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.[1] Notably, it retains potent activity against penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2]

Table 1: In Vitro Activity of Sanfetrinem against Gram-Positive Clinical Isolates

| Organism (Number of Strains) | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Staphylococcus aureus (methicillin-susceptible) (59) | 0.06 | [1] | ||

| Staphylococcus aureus (methicillin-susceptible) | 0.06 | [2] | ||

| Staphylococcus aureus (methicillin MICs 8-16 mg/L) | 0.25 - 1 | [2] | ||

| Staphylococcus aureus (methicillin MICs ≥ 32 mg/L) | 8 - >32 | [2] | ||

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.007 | ≤0.007 | [2] | |

| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | [2] | ||

| Streptococcus pneumoniae | 0.015 | 0.5 | [3] | |

| Streptococcus pneumoniae (70) | ≤1 | [4] | ||

| Streptococcus pyogenes | 0.008 | [1] | ||

| Enterococcus faecium (ampicillin & vancomycin resistant) (19) | 16 - 64 | [5] |

Activity Against Gram-Negative Aerobes

Sanfetrinem is also active against common Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][3][6]

Table 2: In Vitro Activity of Sanfetrinem against Gram-Negative Clinical Isolates

| Organism (Number of Strains) | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |

| Escherichia coli | 0.25 | [1] | ||

| Klebsiella pneumoniae | 0.5 | [1] | ||

| Haemophilus influenzae | 0.25 | 0.5 | [3] | |

| Moraxella catarrhalis | 0.015 | 0.03 | [3] |

Activity Against Mycobacterium tuberculosis

Recent studies have highlighted the potential of sanfetrinem as a repurposed treatment for tuberculosis, demonstrating activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[7][8][9] Its activity is enhanced in the presence of clavulanate.[7][10]

Table 3: In Vitro Activity of Sanfetrinem against Mycobacterium tuberculosis

| Organism Strain(s) | Medium | MIC (μg/mL) | Notes | Reference(s) |

| M. tuberculosis H37Rv | 7H9 Broth | 1.5 | [7] | |

| M. tuberculosis H37Rv (intracellular) | THP-1 cells | 0.5 | MICTHP1 | [7] |

| M. tuberculosis clinical isolates (DS, MDR, XDR) | MIC90 = 1-4 | More active than meropenem | [7] | |

| M. tuberculosis clinical isolates | MIC90 (SFT/CLV) = 0.5-2 | With clavulanate | [10] |

Experimental Protocols

The in vitro activity data presented was primarily generated using standardized antimicrobial susceptibility testing methods.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method: The activity of sanfetrinem against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis was determined using a broth microdilution MIC method.[3] This method involves preparing serial twofold dilutions of sanfetrinem in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under appropriate atmospheric and temperature conditions. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution Method: For Gram-positive organisms like Staphylococcus and Enterococcus species, MICs were determined by both agar and microbroth dilution methods, with similar results observed.[5] In the agar dilution method, varying concentrations of sanfetrinem are incorporated into an agar medium. The surface of the agar is then inoculated with a standardized suspension of the test organisms. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents colony formation. For S. pneumoniae, MICs were determined on Mueller-Hinton agar supplemented with 5% horse blood.[4]

Susceptibility Testing of M. tuberculosis : The activity of sanfetrinem against M. tuberculosis was assessed in both extracellular and intracellular models.[7][11] Extracellular susceptibility was determined in 7H9 broth.[7] Intracellular activity was evaluated using M. tuberculosis-infected THP-1 cells.[7]

Visualizing Experimental Workflows and Mechanisms

The following diagrams illustrate the generalized workflow for determining antimicrobial susceptibility and the proposed mechanism of action for sanfetrinem.

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Sanfetrinem's mechanism of action and potential resistance pathways.

Mechanism of Action and Resistance

As a β-lactam antibiotic, sanfetrinem's primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs).[4] Against S. pneumoniae, PBP 1a and PBP 2b appear to be crucial targets.[4]

Sanfetrinem demonstrates stability against many common β-lactamases.[12] However, certain enzymes, such as functional group 2f enzymes and zinc β-lactamases (e.g., IMP-1), can confer resistance to sanfetrinem.[12] While sanfetrinem is a weak inducer of AmpC β-lactamases, derepressed mutants may show reduced susceptibility.[12]

Conclusion

Sanfetrinem displays a promising broad-spectrum of antibacterial activity against a wide array of clinically relevant pathogens, including drug-resistant strains of S. pneumoniae and M. tuberculosis. Its potent in vitro activity, coupled with the availability of an oral prodrug, positions sanfetrinem as a valuable candidate for further clinical development. Future research should continue to explore its efficacy in various infection models and further delineate its interactions with emerging resistance mechanisms.

References

- 1. In Vivo Antibacterial Activities of Sanfetrinem Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vitro activity of sanfetrinem against isolates of Streptococcus pneumoniae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of sanfetrinem (GV104326), a new trinem antimicrobial agent, versus Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of the trinem sanfetrinem (GV104326) against gram-positive organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]

- 8. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Interactions of β-Lactamases with Sanfetrinem (GV 104326) Compared to Those with Imipenem and with Oral β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability of Sanfetrinem Sodium against Beta-Lactamases

This technical guide provides a comprehensive overview of the stability of this compound, a trinem β-lactam antibiotic, in the presence of various β-lactamase enzymes. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts and workflows.

Introduction to Sanfetrinem and Beta-Lactamase Stability

Sanfetrinem is a potent, orally administered trinem β-lactam antibiotic.[1][2] Its efficacy, like other β-lactam antibiotics, is threatened by the production of β-lactamases by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. Understanding the stability of Sanfetrinem against different classes of β-lactamases is crucial for its clinical development and for defining its therapeutic potential. This guide focuses on the interactions of Sanfetrinem with key β-lactamases, including AmpC, extended-spectrum β-lactamases (ESBLs), and metallo-β-lactamases.

Classification of Beta-Lactamases

Beta-lactamases are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis. Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.

Caption: A diagram illustrating the four classes of beta-lactamases and the general stability profile of Sanfetrinem against each class.

Quantitative Analysis of Sanfetrinem Stability

The stability of Sanfetrinem has been evaluated against a range of β-lactamases through the determination of minimum inhibitory concentrations (MICs) for bacteria expressing these enzymes and through direct hydrolysis assays.

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MICs of Sanfetrinem and comparator β-lactams against various bacterial strains expressing different β-lactamases.

Table 1: MICs of Sanfetrinem and Comparators against Strains with AmpC β-Lactamases [1]

| Organism & Strain | AmpC Expression | Sanfetrinem (µg/mL) | Imipenem (µg/mL) | Cefixime (µg/mL) | Cefpodoxime (µg/mL) |

| E. cloacae M1 | Inducible | 2 | 0.5 | 0.5 | 1 |

| E. cloacae P99 | Derepressed | 8 | 0.5 | >128 | >128 |

| E. cloacae 684-con | Basal | 2 | 0.5 | 0.5 | 1 |

| C. freundii 21 | Inducible | 0.12 | 0.25 | 0.25 | 0.5 |

| C. freundii 21R | Derepressed | 4 | 0.25 | 128 | >128 |

| S. marcescens S3 | Inducible | 1 | 0.5 | 1 | 2 |

| S. marcescens S3R | Derepressed | 1 | 0.5 | 8 | 16 |

| M. morganii M1 | Inducible | 0.5 | 0.5 | 0.25 | 0.25 |

| M. morganii M1R | Derepressed | 1 | 0.5 | 16 | 32 |

Table 2: MICs of Sanfetrinem and Comparators against Strains with ESBLs and Carbapenemases [1]

| Organism & Strain (Enzyme) | Sanfetrinem (µg/mL) | Imipenem (µg/mL) | Cefixime (µg/mL) | Cefpodoxime (µg/mL) |

| E. coli J62 (TEM-1) | 0.25 | 0.25 | 1 | 4 |

| E. coli J62 (TEM-10) | 0.25 | 0.25 | 16 | 128 |

| S. marcescens S6 (Sme-1) | >64 | 64 | 0.5 | 1 |

| P. aeruginosa 101 (IMP-1) | >64 | >64 | 16 | 32 |

| S. maltophilia NCTC 10257 (L1) | 32 | >64 | 128 | >128 |

Hydrolysis Kinetics

Direct measurement of β-lactam hydrolysis provides a more precise assessment of stability. The turnover rate (kcat) is a key parameter in this analysis.

Table 3: Kinetic Parameters for Hydrolysis of Sanfetrinem and Comparators by Purified β-Lactamases [1]

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) |

| E. cloacae P99 AmpC | Sanfetrinem | 0.00033 | Not Determined |

| E. cloacae P99 AmpC | Cefpodoxime | 8 | 130 |

| E. cloacae P99 AmpC | Amoxicillin | 25 | 300 |

| TEM-1 | Sanfetrinem | No detectable activity | - |

| TEM-10 | Sanfetrinem | No detectable activity | - |

Summary of Stability Profile

-

Class A ESBLs (TEM-1, TEM-10, SHV variants): Sanfetrinem, similar to imipenem, is highly stable against these enzymes and retains its full activity.[1][2]

-

Class C (AmpC): Sanfetrinem demonstrates slight lability to AmpC β-lactamases.[1][2] For instance, against the Enterobacter cloacae AmpC enzyme, it has a very low turnover rate (kcat) of 0.00033 s⁻¹.[1][3] While MICs are elevated for AmpC-derepressed mutants of E. cloacae and Citrobacter freundii (4 to 8 µg/ml), they are not raised for derepressed mutants of Serratia marcescens and Morganella morganii.[1][2]

-

Functional Group 2f Enzymes (e.g., Sme-1, NMC-A): These enzymes significantly compromise the activity of Sanfetrinem, with up to a 64-fold increase in MICs.[1][2]

-

Class B Metallo-β-Lactamases (e.g., IMP-1, L1): Sanfetrinem is labile to hydrolysis by these zinc-dependent enzymes, leading to resistance.[1][2]

Experimental Protocols

The following sections detail the methodologies used to assess the stability of Sanfetrinem against β-lactamases.

Determination of Minimum Inhibitory Concentrations (MICs)

This protocol is a generalized procedure based on standard methods.

-

Bacterial Strains: A panel of well-characterized bacterial strains, including isogenic pairs with varying levels of β-lactamase expression (basal, inducible, and derepressed mutants) and transconjugants expressing specific β-lactamases, are used.

-

Inoculum Preparation: Bacterial cultures are grown overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard), which is further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Antibiotic Preparation: Stock solutions of Sanfetrinem and comparator antibiotics are prepared and serially diluted in appropriate broth or agar media.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to microtiter plates or agar plates containing the serial dilutions of the antibiotics. Plates are incubated under appropriate atmospheric conditions and temperatures (e.g., 35-37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Beta-Lactamase Hydrolysis Assay (Spectrophotometric)

This protocol outlines a common method for directly measuring the hydrolysis of a β-lactam.

Caption: A workflow diagram for a typical spectrophotometric assay to determine the rate of beta-lactamase-mediated hydrolysis.

-

Enzyme Purification: The specific β-lactamase is purified from a bacterial strain that overproduces the enzyme.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.0), the purified enzyme, and a known concentration of Sanfetrinem.

-

Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer. The wavelength depends on the specific β-lactam.

-

Calculation of Kinetic Parameters: The initial rate of hydrolysis is determined from the linear portion of the absorbance versus time plot. By measuring the initial rates at various substrate concentrations, the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal velocity), can be calculated. The turnover number, kcat (Vmax / [Enzyme]), represents the number of substrate molecules hydrolyzed per enzyme molecule per second.

Mechanism of Beta-Lactam Hydrolysis by Serine Beta-Lactamases

The following diagram illustrates the two-step acylation-deacylation mechanism of β-lactam hydrolysis by a serine β-lactamase.

Caption: A simplified diagram showing the acylation and deacylation steps in the hydrolysis of a beta-lactam by a serine beta-lactamase.

Conclusion

Sanfetrinem exhibits a β-lactamase stability profile that is largely similar to that of carbapenems.[1] It is stable against common Class A ESBLs but shows lability to Class B metallo-β-lactamases and functional group 2f enzymes.[1][2] Its slight lability to Class C AmpC enzymes is a point of differentiation from imipenem.[1] This detailed understanding of its interactions with various β-lactamases is essential for guiding its appropriate clinical use and for predicting its spectrum of activity against resistant pathogens.

References

- 1. Interactions of β-Lactamases with Sanfetrinem (GV 104326) Compared to Those with Imipenem and with Oral β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interactions of beta-lactamases with sanfetrinem (GV 104326) compared to those with imipenem and with oral beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

The Pharmacokinetics and Pharmacodynamics of Sanfetrinem Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanfetrinem is a novel tricyclic β-lactam antibiotic belonging to the trinem class. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Sanfetrinem is characterized by its high stability against many β-lactamases and human renal dehydropeptidase I.[2] It is typically administered orally as a prodrug, such as Sanfetrinem cilexetil or Sanfetrinem hexetil, which is then hydrolyzed to the active compound, Sanfetrinem.[2][3][4] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Sanfetrinem, intended for professionals in the field of drug development and research.

Pharmacokinetics

The pharmacokinetic profile of Sanfetrinem has been evaluated in both preclinical animal models and human clinical trials. The oral administration of its prodrugs leads to systemic exposure to the active Sanfetrinem molecule.

Absorption and Distribution

Following oral administration of its prodrug, Sanfetrinem is absorbed and reaches peak plasma concentrations (Cmax) within a few hours.[2][3] The drug distributes into various tissues, including the lungs and inflammatory fluid.[2][3]

Metabolism and Excretion

Sanfetrinem is primarily cleared from the body via renal excretion.[4] The elimination half-life is relatively short, necessitating appropriate dosing schedules to maintain therapeutic concentrations.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Sanfetrinem observed in different studies.

Table 1: Pharmacokinetic Parameters of Sanfetrinem Cilexetil in Mice after a Single Oral Dose of 10 mg/kg [2]

| Parameter | Specimen | Value |

| Cmax | Plasma | 7.60 µg/mL |

| Lungs | 1.94 µg/mL | |

| Tmax | Plasma | 0.25 h |

| Half-life (t1/2) | Plasma | 0.37 h |

| AUC0–∞ | Plasma | 6.16 µg·h/mL |

Table 2: Pharmacokinetic Parameters of Sanfetrinem Hexetil in Healthy Volunteers after Single Doses [3]

| Dose Equivalent | Parameter | Plasma | Inflammatory Fluid |

| 125 mg | Cmax | 0.77 µg/mL | 0.26 µg/mL |

| Tmax | 1.1 h | 2.80 h | |

| Half-life (t1/2) | 1.33 h | 1.66 h | |

| Penetration | - | 51.4% | |

| 500 mg | Cmax | 2.47 µg/mL | 0.86 µg/mL |

| Tmax | 2.0 h | 2.67 h | |

| Half-life (t1/2) | 1.97 h | 1.74 h | |

| Penetration | - | 47.0% |

Pharmacodynamics

Sanfetrinem exerts its bactericidal effect through the inhibition of bacterial cell wall synthesis, a mechanism characteristic of β-lactam antibiotics.[5]

Mechanism of Action

As a β-lactam, Sanfetrinem targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][5] This disruption of cell wall integrity leads to bacterial cell lysis and death. Studies on Streptococcus pneumoniae have indicated that Sanfetrinem has a high affinity for PBP 1a and PBP 2b.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo Antibacterial Activities of Sanfetrinem Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study to determine the pharmacokinetics and inflammatory fluid penetration of two doses of a solid formulation of the hexetil prodrug of a trinem, sanfetrinem (GV 104326) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study to determine the pharmacokinetics and inflammatory fluid penetration of two doses of a solid formulation of the hexetil prodrug of a trinem, sanfetrinem (GV 104326) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro activity of sanfetrinem and affinity for the penicillin-binding proteins of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Sanfetrinem Sodium: A Technical Guide for the Treatment of Respiratory Tract Infections

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sanfetrinem, a potent tricyclic β-lactam antibiotic of the trinem class, and its oral prodrug, sanfetrinem cilexetil, have demonstrated significant potential for the treatment of respiratory tract infections. Developed initially by GlaxoSmithKline in the 1990s, sanfetrinem exhibits a broad spectrum of in-vitro activity against key Gram-positive and Gram-negative respiratory pathogens, including penicillin-resistant Streptococcus pneumoniae. Despite promising preclinical data and completion of Phase II clinical trials for respiratory indications, its development was halted for commercial reasons. This guide provides a comprehensive technical overview of sanfetrinem sodium, consolidating available data on its mechanism of action, in-vitro and in-vivo efficacy, pharmacokinetics, and relevant experimental protocols to support further research and development in the field of respiratory medicine.

Mechanism of Action

As a β-lactam antibiotic, sanfetrinem's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It achieves this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs), which are bacterial enzymes required for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

Sanfetrinem has shown a high affinity for multiple PBPs in Streptococcus pneumoniae. In penicillin-susceptible strains, PBP 1a and PBP 3 are key targets. Notably, in penicillin-resistant strains, sanfetrinem effectively targets PBP 1a and PBP 2b, which contributes to its potent activity against these challenging pathogens.

In-Vitro Activity

Sanfetrinem has demonstrated potent in-vitro activity against a wide range of bacteria that are common causes of respiratory tract infections. The following tables summarize the minimum inhibitory concentration (MIC) data for sanfetrinem against key respiratory pathogens.

Table 1: In-Vitro Activity of Sanfetrinem against Gram-Positive Respiratory Pathogens

| Organism | Strain Characteristics | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | Penicillin-Susceptible | - | 0.015 | ≤0.007 |

| Penicillin-Resistant | 168 | - | 0.5[1] | |

| Staphylococcus aureus | Methicillin-Susceptible | 90 | - | 0.06[1] |

| Methicillin-Resistant (MIC 8-16 µg/mL) | - | - | 0.25-1[1] | |

| Methicillin-Resistant (MIC ≥32 µg/mL) | - | - | 8->32[1] | |

| Streptococcus pyogenes | - | - | - | 0.008 |

Table 2: In-Vitro Activity of Sanfetrinem against Gram-Negative Respiratory Pathogens

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae | - | 0.25 | 0.5[2] |

| Moraxella catarrhalis | - | 0.015 | 0.03[2] |

| Klebsiella pneumoniae | - | - | 0.5[3] |

| Escherichia coli | - | - | 0.25[3] |

In-Vivo Efficacy in Animal Models

Preclinical studies in murine models of respiratory tract infection have demonstrated the in-vivo efficacy of orally administered sanfetrinem cilexetil. In models of both penicillin-susceptible and penicillin-resistant S. pneumoniae lung infections, sanfetrinem cilexetil was more effective than amoxicillin at reducing the number of bacteria in the lungs.[3][4]

Table 3: Efficacy of Sanfetrinem Cilexetil in a Murine Respiratory Tract Infection Model with Penicillin-Susceptible S. pneumoniae

| Treatment | Dose (mg/kg) | Outcome |

| Sanfetrinem cilexetil | 10 | Complete elimination of bacteria from lungs after 6 doses |

| Amoxicillin | 10 | Slower reduction in bacterial load compared to sanfetrinem cilexetil |

Pharmacokinetics

The pharmacokinetic profile of sanfetrinem has been evaluated in both animals and humans. Sanfetrinem cilexetil is the orally available prodrug which is rapidly hydrolyzed to the active compound, sanfetrinem.

Table 4: Pharmacokinetic Parameters of Sanfetrinem in Mice following a Single Oral Dose of Sanfetrinem Cilexetil (10 mg/kg)

| Parameter | Plasma | Lung |

| Cmax (µg/mL) | 7.60 | 1.94 |

| Tmax (h) | 0.25 | 0.125 |

| t1/2 (h) | 0.37 | 0.41 |

| AUC0–∞ (µg·h/mL) | 6.16 | 1.52 |

Table 5: Pharmacokinetic Parameters of Sanfetrinem in Healthy Human Volunteers following a Single Oral Dose of Sanfetrinem Hexetil Prodrug

| Dose Equivalent of Sanfetrinem | Cmax (µg/mL) | Tmax (h) | t1/2 (h) |

| 125 mg | 0.77 | 1.1 | 1.33 |

| 500 mg | 2.47 | 2.0 | 1.97 |

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the MIC of sanfetrinem against bacterial isolates.

-

Preparation of Sanfetrinem Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

-

Preparation of Microdilution Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Add 50 µL of the sanfetrinem stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of sanfetrinem concentrations (e.g., 64 to 0.06 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination: The MIC is the lowest concentration of sanfetrinem that completely inhibits visible growth of the organism.

Murine Model of Pneumococcal Pneumonia

This protocol describes a model for evaluating the efficacy of sanfetrinem in a respiratory tract infection.

-

Bacterial Culture: Culture Streptococcus pneumoniae in Todd-Hewitt broth supplemented with 0.5% yeast extract overnight at 37°C in 5% CO2. Subculture to mid-log phase, then wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).

-

Animal Infection:

-

Anesthetize mice (e.g., female BALB/c, 6-8 weeks old) with an appropriate anesthetic (e.g., isoflurane).

-

Instill 50 µL of the bacterial suspension intranasally (25 µL per nostril).

-

-

Treatment:

-

At a predetermined time post-infection (e.g., 18-24 hours), begin treatment with sanfetrinem cilexetil administered by oral gavage at the desired dose.

-

Administer treatment at regular intervals (e.g., every 12 hours) for a specified duration.

-

Include a vehicle control group and potentially a comparator antibiotic group.

-

-

Efficacy Assessment:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and homogenize them in sterile PBS.

-

Perform serial dilutions of the lung homogenates and plate on appropriate agar (e.g., blood agar) to determine the number of viable bacteria (CFU/lung).

-

Compare the bacterial loads in the lungs of the treated groups to the control group to determine the efficacy of the treatment.

-

Resistance Mechanisms

While specific signaling pathways for sanfetrinem resistance are not extensively documented, resistance to carbapenems, in general, can occur through several mechanisms. These are important considerations for the long-term viability of any new carbapenem antibiotic.

-

Enzymatic Degradation: The production of β-lactamases, particularly carbapenemases (e.g., KPC, NDM, OXA-48), is a primary mechanism of resistance. These enzymes hydrolyze the β-lactam ring of carbapenems, rendering them inactive.

-

Reduced Permeability: Alterations in or loss of outer membrane porins (in Gram-negative bacteria) can restrict the entry of carbapenems into the periplasmic space, thereby reducing their access to the PBP targets.

-

Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport carbapenems out of the bacterial cell before they can reach their target PBPs.

-

Target Modification: Alterations in the structure of PBPs can reduce their affinity for carbapenems, leading to decreased efficacy.

Conclusion

This compound is a promising antibiotic with potent activity against key respiratory pathogens, including resistant strains of S. pneumoniae. Its oral bioavailability via the cilexetil prodrug makes it an attractive candidate for the treatment of community-acquired respiratory tract infections. While its initial development was halted, the robust preclinical and early clinical data warrant a re-evaluation of its potential role in an era of increasing antimicrobial resistance. Further clinical studies are needed to fully elucidate its efficacy and safety profile for respiratory tract infections in the current healthcare landscape. This technical guide provides a foundation of the available scientific information to support such future investigations.

References

- 1. In-vitro activity of sanfetrinem against isolates of Streptococcus pneumoniae and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of sanfetrinem (GV104326), a new trinem antimicrobial agent, versus Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Antibacterial Activities of Sanfetrinem Cilexetil, a New Oral Tricyclic Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

In Vivo Efficacy of Sanfetrinem Cilexetil in Murine Infection Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Sanfetrinem cilexetil, an oral trinem antibiotic, in various murine infection models. The data presented is compiled from key studies demonstrating its potent antibacterial activity against a range of pathogens. Detailed protocols for systemic and respiratory infection models are provided to facilitate the design and execution of similar preclinical studies.

I. Quantitative Efficacy Data

The in vivo efficacy of Sanfetrinem cilexetil has been evaluated in murine models of septicemia and respiratory tract infections, demonstrating significant protective effects. The 50% effective dose (ED₅₀) values, which represent the dose required to protect 50% of the infected mice from death, are summarized below for various bacterial strains.

Table 1: Efficacy of Sanfetrinem Cilexetil in a Murine Systemic Infection (Septicemia) Model[1]

| Bacterial Strain | Type | ED₅₀ (mg/kg) of Sanfetrinem Cilexetil |

| Staphylococcus aureus Smith | Methicillin-Susceptible | 0.09 |

| Staphylococcus aureus 5 | β-lactamase-producing | 0.71 |

| Streptococcus pyogenes | - | 0.08 |

| Escherichia coli C11 | - | 0.28 |

| Escherichia coli 311 | β-lactamase-producing | 0.66 |

| Klebsiella pneumoniae 3K25 | - | 25.6 |

Table 2: Efficacy of Sanfetrinem Cilexetil in a Murine Respiratory Tract Infection Model[1]

| Bacterial Strain | Resistance Profile | ED₅₀ (mg/kg) of Sanfetrinem Cilexetil |

| Streptococcus pneumoniae TUH39 | Penicillin-Susceptible (PSSP) | 0.18 |

II. Pharmacokinetic Profile in Mice

The pharmacokinetic parameters of the active form, sanfetrinem, were determined in mice following a single oral administration of Sanfetrinem cilexetil at a dose of 10 mg/kg.[1]

Table 3: Pharmacokinetic Parameters of Sanfetrinem in Mice[1]

| Parameter | Plasma | Lungs |

| Cₘₐₓ (µg/mL or µg/g) | 7.60 | 1.94 |

| Tₘₐₓ (h) | 0.25 | Not Reported |

III. Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Sanfetrinem, the active metabolite of Sanfetrinem cilexetil, is a tricyclic β-lactam antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating essential penicillin-binding proteins (PBPs).[2] In Streptococcus pneumoniae, sanfetrinem has a high affinity for specific PBPs, leading to the disruption of peptidoglycan cross-linking, which ultimately results in bacterial cell lysis and death.[3][4]

Caption: Mechanism of action of Sanfetrinem.

IV. Experimental Protocols

The following are detailed protocols for establishing murine systemic and respiratory tract infection models to evaluate the in vivo efficacy of Sanfetrinem cilexetil.

Protocol 1: Murine Systemic Infection (Septicemia) Model[1][5]

This model is designed to assess the protective effect of an antibiotic against a lethal systemic infection.

1. Animals:

-

Male ICR mice (4-5 weeks old, weighing 18-22 g).

2. Bacterial Preparation:

-

Culture the desired bacterial strain (e.g., S. aureus, E. coli) in an appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) for 18 hours at 37°C.

-

Suspend the cultured bacteria in sterile saline containing 5% (w/v) gastric mucin to enhance virulence. The final bacterial concentration should be adjusted to a lethal dose (sufficient to cause 100% mortality in untreated control mice within 24-72 hours).

3. Infection:

-

Inject each mouse intraperitoneally (i.p.) with 0.5 mL of the bacterial suspension.

4. Drug Administration:

-

Prepare a suspension of Sanfetrinem cilexetil in a suitable vehicle, such as 0.5% metholose.

-

Administer the antibiotic orally (p.o.) in a single dose 1 hour after the bacterial infection. A range of doses should be used to determine the ED₅₀.

5. Observation and Endpoint:

-

Monitor the survival of the mice for 7 days post-infection.

-

Calculate the ED₅₀ value using a statistical method such as the Probit method.

Protocol 2: Murine Respiratory Tract Infection Model[1][6]

This model evaluates the therapeutic efficacy of an antibiotic in a localized lung infection.

1. Animals:

-

Male ICR or CBA/J mice (5-6 weeks old, weighing 16-22 g).

2. Bacterial Preparation:

-

Culture Streptococcus pneumoniae in an appropriate medium, such as Todd-Hewitt broth supplemented with yeast extract, to the mid-log phase.

-

Wash and resuspend the bacteria in sterile saline to the desired concentration.

3. Infection:

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine and xylazine).

-

Inoculate the mice intranasally with 60-80 µL of the bacterial suspension.

4. Drug Administration:

-

Prepare a suspension of Sanfetrinem cilexetil in a suitable vehicle (e.g., 0.5% metholose).

-

For ED₅₀ determination, begin oral administration 24 hours after infection. Administer the drug at various doses, typically twice daily (e.g., every 12 hours) for a set number of doses (e.g., four doses).

-

For bacterial load reduction studies, administer a fixed dose (e.g., 10 or 50 mg/kg) orally, typically twice daily, starting 24 hours post-infection for a specified duration (e.g., six doses).

5. Endpoints:

-

For ED₅₀ determination: Monitor survival for 7 days post-infection and calculate the ED₅₀.

-

For bacterial load reduction: At specified time points after the initiation of treatment (e.g., 24, 37, 61, and 85 hours post-infection), euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates (e.g., heart infusion agar with 5% horse blood) to determine the number of viable bacteria (CFU/lung).

V. Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of Sanfetrinem cilexetil in a murine infection model.

Caption: General workflow for in vivo efficacy studies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activity of sanfetrinem and affinity for the penicillin-binding proteins of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Sanfetrinem and Affinity for the Penicillin-Binding Proteins of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluating the Bactericidal Activity of Sanfetrinem Sodium Against Mycobacterium tuberculosis Using Time-Kill Assays

Introduction

Sanfetrinem is a first-in-class tricyclic carbapenem, a type of β-lactam antibiotic, that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB).[1][2] Unlike many other carbapenems which require intravenous administration, sanfetrinem's oral prodrug, sanfetrinem cilexetil, makes it a promising candidate for TB treatment.[1][3] Historically, β-lactams were not considered effective against M. tuberculosis due to the presence of the robust β-lactamase BlaC.[4][5] However, recent studies have shown that certain carbapenems, like sanfetrinem, can overcome this resistance.[1] Time-kill assays are a critical in vitro pharmacodynamic tool to assess the bactericidal or bacteriostatic effect of an antimicrobial agent over time. This document provides a detailed protocol for performing time-kill assays to evaluate the efficacy of sanfetrinem sodium against M. tuberculosis.

Mechanism of Action

β-lactam antibiotics, including sanfetrinem, target the bacterial cell wall.[5][6] They act by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[5][7] In M. tuberculosis, this includes both D,D-transpeptidases and L,D-transpeptidases, the latter being responsible for the unique 3→3 cross-linkages in its peptidoglycan.[8] The inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and death. The primary mechanism of resistance to β-lactams in M. tuberculosis is the production of the BlaC β-lactamase, which hydrolyzes the β-lactam ring, inactivating the antibiotic.[5][9]

Caption: Mechanism of Sanfetrinem action and M. tuberculosis resistance.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of sanfetrinem against M. tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of Sanfetrinem against M. tuberculosis

| Strain/Condition | MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv (in 7H9 broth) | 1.5 | [1][2] |

| Intracellular M. tuberculosis H37Rv (in THP-1 cells) | 0.5 | [1][2] |

| M. tuberculosis clinical isolates (MIC90) | 1-4 | [1][2] |

Table 2: Time-Kill Assay Parameters for Sanfetrinem against M. tuberculosis H37Rv

| Parameter | Value/Observation | Reference |

| Bactericidal Activity | Rapidly bactericidal within the first 24 hours | [3][10] |

| Effective Concentration | Bactericidal effect observed at concentrations as low as 5 µM | [10] |

| Stability in Media | Half-life of approximately 0.6 days at 37°C | [10] |

| Regrowth | Bacterial regrowth observed after initial killing, likely due to drug degradation | [10] |

Protocol: Time-Kill Assay for this compound against Mycobacterium tuberculosis

This protocol outlines the procedure for conducting a time-kill assay to determine the bactericidal activity of this compound against M. tuberculosis H37Rv.

1. Materials

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

-

This compound (powder)

-

Sterile, vented tissue culture flasks (e.g., T-25)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile serological pipettes

-

Micropipettes and sterile tips

-

Incubator (37°C)

-

Shaker or roller apparatus

-

Vortex mixer

-

Spectrophotometer

-

Middlebrook 7H10 or 7H11 agar plates supplemented with OADC

-

Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80 (PBST)

-

Sterile plating beads or cell spreader

2. Experimental Workflow

Caption: Workflow for M. tuberculosis time-kill assay.

3. Procedure

3.1. Preparation of M. tuberculosis Inoculum

-

Inoculate M. tuberculosis H37Rv into a T-25 flask containing 10 mL of 7H9 broth supplemented with OADC, glycerol, and Tween 80.

-

Incubate at 37°C until the culture reaches mid-logarithmic phase (OD600 of 0.4-0.6).

-

Vortex the culture gently to disperse any clumps. Let the culture stand for 5 minutes to allow larger clumps to settle.

-

Carefully transfer the upper portion of the supernatant to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension with fresh 7H9 broth to match a McFarland standard of 1.0 (approximately 3 x 10^7 CFU/mL) or measure the OD600.

-

Dilute this standardized suspension in pre-warmed 7H9 broth to achieve a final starting inoculum of approximately 1 x 10^5 CFU/mL.

3.2. Preparation of this compound

-

Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or DMSO) at a concentration of 100 times the highest desired final concentration.

-

Perform serial dilutions of the stock solution to prepare working solutions for the desired final concentrations.

3.3. Time-Kill Assay

-

Set up T-25 flasks, each containing the appropriate volume of the diluted M. tuberculosis inoculum (e.g., 10 mL).

-

To each flask, add the corresponding volume of sanfetrinem working solution to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Include a growth control flask with no antibiotic and a solvent control flask if a solvent other than water is used.

-

At time zero (immediately after adding the drug), and at subsequent time points (e.g., 24, 48, 72, 96, and 168 hours), remove a 100 µL aliquot from each flask.

-

Perform 10-fold serial dilutions of each aliquot in PBST.

-

Plate 100 µL of the appropriate dilutions onto 7H10 or 7H11 agar plates in duplicate.

-

Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

3.4. Data Analysis

-

Count the number of colonies on the plates that have between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

-

Plot the log10 CFU/mL versus time (in hours) for each concentration of sanfetrinem and the controls.

-

A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is defined as a <3-log10 reduction in CFU/mL from the initial inoculum and inhibition of growth compared to the control.

4. Considerations and Notes

-

Drug Stability: Sanfetrinem is known to be unstable in culture medium at 37°C.[10] For longer experiments, it may be necessary to replenish the drug at set intervals (e.g., every 24 or 48 hours) to maintain the desired concentration.

-

Safety: All work with M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.

-

Clumping: M. tuberculosis has a tendency to clump. The use of Tween 80 and allowing clumps to settle before preparing the inoculum are important steps to ensure a uniform bacterial suspension.

-

Alternative Quantification: For a higher throughput or non-destructive method, a luminescence-based assay using an auto-bioluminescent M. tuberculosis strain can be employed.[11] Most probable number (MPN) assays can also be used as a complementary method to CFU counting.[12][13]

References

- 1. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Sanfetrinem, repurposing an oral beta-lactam with intracellular activity for the treatment of tuberculosis | ARAID [araid.es]

- 3. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reappraising the use of β-lactams to treat tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanisms of β-lactam killing and resistance in the context of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sanfetrinem, an oral β-lactam antibiotic repurposed for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]

- 12. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Sanfetrinem Sodium for Intracellular Mycobacterium tuberculosis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sanfetrinem Sodium, a repurposed oral β-lactam antibiotic, for the study of intracellular Mycobacterium tuberculosis (M. tb). The following sections detail its mechanism of action, in vitro and intracellular activity, and protocols for key experimental procedures.

Introduction

Sanfetrinem is a first-in-class tricyclic carbapenem antibiotic. Originally developed in the 1990s for respiratory infections, it has been identified as a promising candidate for tuberculosis (TB) treatment due to its potent activity against M. tb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. A significant advantage of Sanfetrinem is its oral bioavailability through its prodrug, Sanfetrinem cilexetil, addressing a critical need for oral medications in TB therapy.

Mechanism of Action

Like other carbapenems, Sanfetrinem targets the cell wall of M. tb by inhibiting the formation of peptidoglycan, a crucial component of the bacterial cell wall. This disruption of cell wall synthesis leads to bacterial cell death.

In Vitro and Intracellular Activity of Sanfetrinem

Sanfetrinem has demonstrated potent bactericidal activity against M. tb in both standard broth cultures and within infected host cells. Its efficacy is notable against clinical isolates with diverse drug resistance profiles.

Table 1: In Vitro Activity of Sanfetrinem against M. tuberculosis

| Parameter | Value | Conditions | Reference |

| MIC H37Rv (7H9 Broth) | 1.5 µg/mL | Standard laboratory strain | |

| MIC H37Rv (Cholesterol) | More potent | Cholesterol as sole carbon source | |

| MIC90 (Clinical Isolates) | 1-4 µg/mL | Drug-susceptible, MDR, and XDR strains | |

| MIC90 (with Clavulanate) | 0.5-2 µg/mL | Enhanced activity |

Table 2: Intracellular Activity of Sanfetrinem against M. tuberculosis

| Parameter | Value | Cell Line | Reference |

| MIC THP-1 | 0.5 µg/mL | Human monocytic cell line (THP-1) |

Synergy with Other Anti-TB Drugs

Preclinical studies have revealed strong synergistic interactions between Sanfetrinem and several existing anti-TB drugs. This suggests its potential use in combination regimens to enhance efficacy and prevent the emergence of resistance.

Table 3: Synergistic Interactions of Sanfetrinem

| Combination Drug | Interaction |

| Amoxicillin | Strong Synergy |

| Ethambutol | Strong Synergy |

| Rifampicin | Strong Synergy |

| Rifapentine | Strong Synergy |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Sanfetrinem against intracellular M. tb.

Protocol 1: Intracellular M. tuberculosis Infection and Drug Susceptibility Testing in THP-1 Macrophages

This protocol outlines the procedure for infecting THP-1 cells with M. tb and subsequently determining the minimum inhibitory concentration (MIC) of Sanfetrinem.

Materials:

-

THP-1 human monocytic cell line

-

Mycobacterium tuberculosis H37Rv (or other strains of interest)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Phosphate-buffered saline (PBS)

-

Sterile water for injection

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

-

THP-1 Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 with 10% FBS.

-

Seed 5 x 10^4 cells per well in a 96-well plate.

-

Differentiate monocytes into macrophages by adding 20 ng/mL of PMA and incubating for 24-48 hours.

-

Wash the cells with fresh RPMI-1640 to remove PMA and non-adherent cells.

-

-

M. tuberculosis Culture Preparation:

-

Grow M. tb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Prepare a single-cell suspension by passing the culture through a 27-gauge needle.

-

Adjust the bacterial suspension to the desired concentration in RPMI-1640.

-

-

Infection of THP-1 Macrophages:

-

Infect the differentiated THP-1 cells with the M. tb suspension at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophage).

-

Incubate for 4 hours to allow for phagocytosis.

-

Wash the cells three times with PBS to remove extracellular bacteria.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in sterile water.

-

Perform serial dilutions of Sanfetrinem in RPMI-1640 to achieve the desired final concentrations.

-

Add the drug dilutions to the infected cells. Include a drug-free control.

-

-

Incubation and Lysis:

-

Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.

-

After incubation, lyse the macrophages with 0.1% SDS or a similar lysis buffer to release intracellular bacteria.

-

-

Determination of Bacterial Viability:

-

Serially dilute the cell lysates in 7H9 broth.

-

Plate the dilutions on 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the colony-forming units (CFU) to determine the number of viable bacteria.

-

The MIC is defined as the lowest drug concentration that inhibits at least 90% of bacterial growth compared to the drug-free control.

-

Caption: Workflow for Intracellular M. tb Drug Susceptibility Testing.

Protocol 2: In Vitro Time-Kill Assay

This protocol is used to assess the bactericidal activity of Sanfetrinem over time.

Materials:

-

Mycobacterium tuberculosis H37Rv

-

7H9 broth with supplements

-

This compound

-

Sterile culture tubes

-

Spectrophotometer

-

7H10 agar plates

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate M. tb into 7H9 broth and grow to early-log phase (OD600 of 0.2-0.3).

-

Dilute the culture to a starting inoculum of approximately 1 x 10^5 CFU/mL.

-

-

Drug Exposure:

-

Prepare tubes with 7H9 broth containing Sanfetrinem at various concentrations (e.g., 1x, 4x, and 10x the MIC).

-

Include a drug-free growth control.

-

Inoculate the tubes with the prepared bacterial suspension.

-

-

Time-Point Sampling:

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, and 24 hours, and then daily for 7 days), collect aliquots from each tube.

-

-

CFU Determination:

-

Serially dilute the collected aliquots in fresh 7H9 broth.

-

Plate the dilutions onto 7H10 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the CFUs to determine the number of viable bacteria at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each drug concentration.

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

-

Caption: Workflow for the In Vitro Time-Kill Assay.

Signaling Pathways and Host-Pathogen Interactions

While the primary mechanism of action of Sanfetrinem is direct inhibition of bacterial cell wall synthesis, its impact on host-pathogen interactions is an area of ongoing research. The intracellular environment presents unique challenges for antibiotics, and the interplay between the drug, the bacterium, and the host cell is complex. The diagram below illustrates a simplified view of M. tb infection within a macrophage and the potential point of intervention for Sanfetrinem.

Application of Sanfetrinem Sodium in Combination Therapy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sanfetrinem sodium in combination therapy studies, with a primary focus on its promising application in the treatment of tuberculosis, as well as its broader potential against other bacterial pathogens. Detailed experimental protocols and quantitative data from preclinical studies are presented to guide further research and development.

Introduction

Sanfetrinem is a tricyclic β-lactam antibiotic belonging to the trinem class. It can be administered orally as its prodrug, Sanfetrinem cilexetil.[1] While initially developed for respiratory tract infections, recent research has highlighted its potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Combination therapy is a cornerstone of antimicrobial treatment, aimed at enhancing efficacy, preventing the emergence of resistance, and reducing dosages. This document outlines the application of this compound in various combination therapy models.

Quantitative Data from In Vitro Combination Studies

The synergistic potential of Sanfetrinem has been evaluated against Mycobacterium tuberculosis H37Rv and other clinical isolates in combination with various antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where a value of ≤ 0.5 indicates a synergistic interaction.

Synergy against Mycobacterium tuberculosis

Sanfetrinem has demonstrated strong synergistic interactions with several key anti-tuberculosis drugs.

Table 1: In Vitro Synergistic Activity of Sanfetrinem against M. tuberculosis

| Combination Agent | FICI | MIC Reduction of Sanfetrinem | Reference |

| Amoxicillin | < 0.25 | Up to 8-fold | [3] |

| Rifampicin | < 0.25 | Up to 8-fold | [3] |

| Rifapentine | 0.38 | Not specified | [3] |

| Ethambutol | 0.5 | Not specified | [3] |

Activity Enhancement with a β-Lactamase Inhibitor

The activity of many β-lactam antibiotics can be enhanced by co-administration with a β-lactamase inhibitor, such as clavulanate.

Table 2: Enhancement of Sanfetrinem Activity by Clavulanate against M. tuberculosis Clinical Isolates

| Antibiotic | MIC₉₀ (μg/mL) | MIC₉₀ with Clavulanate (μg/mL) | Fold Increase in Activity | Reference |

| Sanfetrinem | 2-4 | 0.5-2 | 4-fold | [4] |

| Meropenem | 4-16 | Not specified | Up to 16-fold | [4] |

| Amoxicillin | > 32 | 2-8 | Up to 32-fold | [4] |

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol outlines a standard checkerboard assay to determine the synergistic activity of Sanfetrinem in combination with another antimicrobial agent.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a combination of Sanfetrinem and a partner drug against a bacterial strain.

Materials:

-

This compound

-

Combination drug (e.g., rifampicin)

-

Bacterial culture in logarithmic growth phase

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth (e.g., 7H9 for Mtb)

-

Incubator

-

Microplate reader

Procedure:

-

Preparation of Drug Dilutions:

-

Prepare stock solutions of Sanfetrinem and the combination drug in an appropriate solvent.

-

In a 96-well plate, create serial twofold dilutions of Sanfetrinem horizontally (e.g., across columns 1-10) in broth.

-

Similarly, create serial twofold dilutions of the combination drug vertically (e.g., down rows A-G) in broth.

-

Column 11 should contain only dilutions of the combination drug to determine its MIC, and row H should contain only dilutions of Sanfetrinem to determine its MIC. Column 12 should serve as a growth control (no drug).

-

-

Inoculation:

-

Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

-

Incubation:

-

Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 24-48 hours for common bacteria, or several days for Mtb).

-

-

Data Analysis:

-

Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.

-

Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B Where: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[5]

-

In Vitro Pharmacodynamics: Time-Kill Assay

This protocol is for assessing the bactericidal or bacteriostatic activity of Sanfetrinem alone and in combination over time.

Objective: To evaluate the rate of bacterial killing by Sanfetrinem in combination with another antimicrobial agent.

Materials:

-

This compound

-

Combination drug (e.g., amoxicillin/clavulanate, rifampicin)

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium

-

Sterile tubes or flasks

-

Incubator with shaking capabilities

-

Agar plates for colony forming unit (CFU) counting

-

Neutralizing fluid to inactivate the antibiotics

Procedure:

-

Preparation:

-

Prepare tubes or flasks with broth containing the desired concentrations of Sanfetrinem, the combination drug, and the combination of both. Include a growth control without any drug. The concentrations used in a study with M. tuberculosis H37Rv were: Sanfetrinem = 2.5 μM (0.87 μg/mL); Rifampicin = 0.5 μM (0.41 μg/mL); Amoxicillin = 2.2 μM (0.8 μg/mL); Clavulanate = 5 μg/mL.[3]

-

-

Inoculation:

-

Inoculate each tube/flask with a standardized bacterial suspension (e.g., 10⁵ - 10⁶ CFU/mL).

-

-

Incubation and Sampling:

-

Incubate the cultures at the appropriate temperature with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

-

-

CFU Enumeration:

-

Immediately transfer the aliquot to a neutralizing fluid to stop the antibiotic activity.[6]

-

Perform serial dilutions of the neutralized sample and plate onto agar plates.

-

Incubate the plates until colonies are visible, then count the CFUs.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each treatment condition.

-

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[7]

-

In Vivo Efficacy: Murine Tuberculosis Model

This protocol describes a murine model to evaluate the in vivo efficacy of Sanfetrinem in combination therapy against M. tuberculosis.

Objective: To assess the reduction in bacterial load in the lungs of infected mice following treatment with Sanfetrinem in combination with other anti-tuberculosis agents.

Materials:

-

This compound or Sanfetrinem cilexetil

-

Combination drugs (e.g., amoxicillin, clavulanate, faropenem, meropenem)

-

DHP-1 knockout mice (to avoid rapid degradation of β-lactams)

-

M. tuberculosis H37Rv strain

-

Aerosol infection chamber or intratracheal administration equipment

-

Animal housing and handling facilities (BSL-3)

-

Oral gavage needles and subcutaneous injection supplies

-

Lung homogenization equipment

-

Agar plates for CFU enumeration

Procedure:

-

Infection:

-

Infect DHP-1 knockout mice with M. tuberculosis H37Rv via aerosol exposure or intratracheal instillation to achieve a specific initial bacterial load in the lungs (e.g., ~10⁵ CFU/mouse).[3]

-

-

Treatment:

-

Begin treatment at a specified time post-infection (e.g., 9 days).

-

Administer drugs at predetermined dosages and routes. For example:

-

This compound (subcutaneous): 200 mg/kg

-

Sanfetrinem cilexetil (oral): 400 mg/kg

-

Amoxicillin (oral): 200 mg/kg

-

Clavulanate (oral): 100 mg/kg

-

Faropenem (oral): 500 mg/kg

-

Meropenem (subcutaneous): 300 mg/kg

-

-

Administer treatments twice daily for a specified duration (e.g., from day 9 to day 14 post-infection).[3]

-

-

Outcome Assessment:

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the lungs and homogenize them in a suitable buffer.

-

Plate serial dilutions of the lung homogenates onto appropriate agar medium.

-

Incubate the plates and enumerate the CFUs.

-

-

Data Analysis:

-

Compare the lung CFU counts between the different treatment groups and the untreated control group.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

-

Mechanisms of Action and Synergy

Sanfetrinem and β-Lactamase Inhibitors